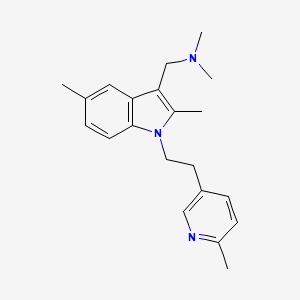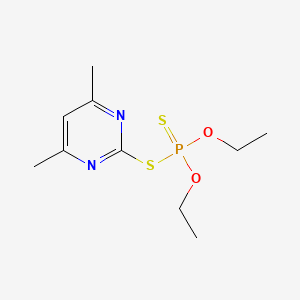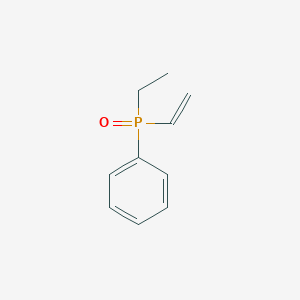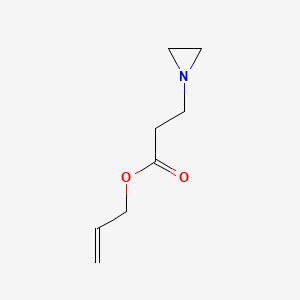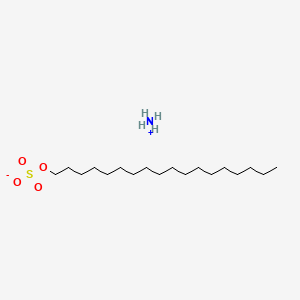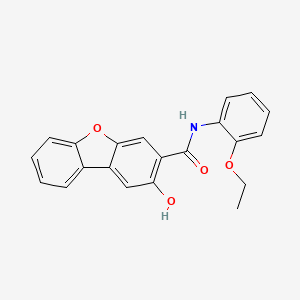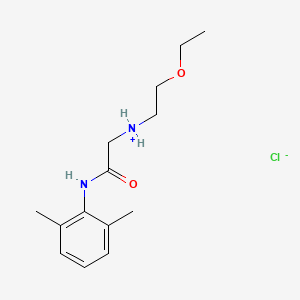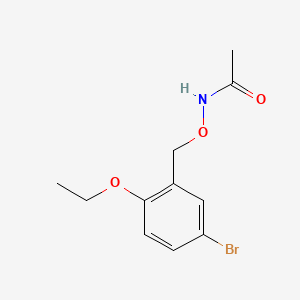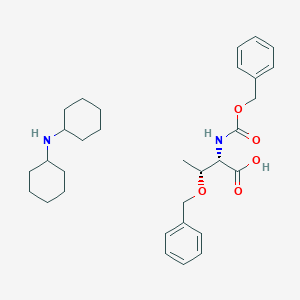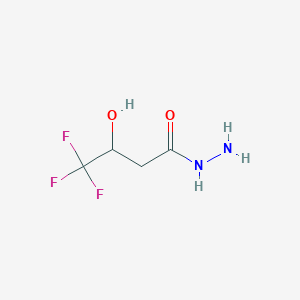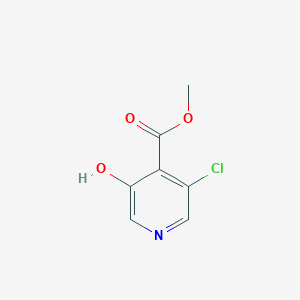
Indole, 3-((4-ethylpiperidino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 3-((4-ethylpiperidino)methyl)- is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds that play a crucial role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The unique structure of indole, 3-((4-ethylpiperidino)methyl)-, which includes an indole core and a piperidine moiety, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole, 3-((4-ethylpiperidino)methyl)- typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The subsequent introduction of the 4-ethylpiperidino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of environmentally benign solvents, such as water, and green chemistry principles are increasingly being adopted to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Indole, 3-((4-ethylpiperidino)methyl)- undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles and other oxygenated products.
Reduction: Reduction reactions can convert indole derivatives to indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and indolines, which have significant biological and pharmacological activities .
Applications De Recherche Scientifique
Indole, 3-((4-ethylpiperidino)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and natural product analogs.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent for various diseases.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, agrochemicals, and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of indole, 3-((4-ethylpiperidino)methyl)- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant growth regulator used in agriculture.
Uniqueness: Indole, 3-((4-ethylpiperidino)methyl)- is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of an indole core with a piperidine moiety sets it apart from other indole derivatives .
Propriétés
Numéro CAS |
101274-87-7 |
|---|---|
Formule moléculaire |
C16H22N2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
3-[(4-ethylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H22N2/c1-2-13-7-9-18(10-8-13)12-14-11-17-16-6-4-3-5-15(14)16/h3-6,11,13,17H,2,7-10,12H2,1H3 |
Clé InChI |
JZCGJWATOJNJGP-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



